4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
4-(5,6-Dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a complex organic compound characterized by its unique structure, which includes a dichloropyridine moiety and a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine typically involves multiple steps, starting with the preparation of the dichloropyridine core. This can be achieved through halogenation reactions of pyridine derivatives. Subsequent steps may include the formation of the benzothiazine ring through cyclization reactions, often requiring specific catalysts and reaction conditions to ensure the desired product formation.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological processes.
Medicine: In the medical field, this compound has shown promise as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industry, this compound is used in the development of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medical applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
2,6-Dichloropyridine: A simpler pyridine derivative with similar halogenation patterns.
Benzothiazine derivatives: Other compounds containing the benzothiazine ring system, which may have different substituents or functional groups.
Uniqueness: 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine stands out due to its specific combination of the dichloropyridine and benzothiazine moieties. This unique structure provides distinct chemical and biological properties compared to its similar counterparts.
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-7-9(8-17-13(10)16)14(19)18-5-6-20-12-4-2-1-3-11(12)18/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKTWVOEKJSLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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